
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a heterocyclic organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, along with a chloroacetyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) can be achieved through several methods. One common approach involves the reaction of nitroso compounds with conjugated dienes via a Diels-Alder reaction . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another approach includes the use of tandem reactions and ring-closing metathesis to construct the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amino alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include fully substituted tetrahydro-1,2-oxazines, amino alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) include:
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
Morpholine (tetrahydro-1,4-oxazine): This compound is structurally related and used in the synthesis of pharmaceuticals and agrochemicals.
Ifosfamide: A derivative of oxazine used as an anticancer agent.
Uniqueness
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Eigenschaften
CAS-Nummer |
125794-28-7 |
|---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
2-chloro-1-(oxazinan-2-yl)ethanone |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-3-1-2-4-10-8/h1-5H2 |
InChI-Schlüssel |
CJQGCQWLNRCJPZ-UHFFFAOYSA-N |
SMILES |
C1CCON(C1)C(=O)CCl |
Kanonische SMILES |
C1CCON(C1)C(=O)CCl |
Synonyme |
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


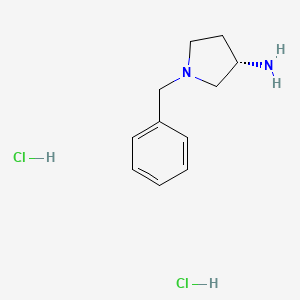
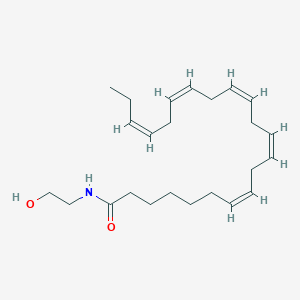

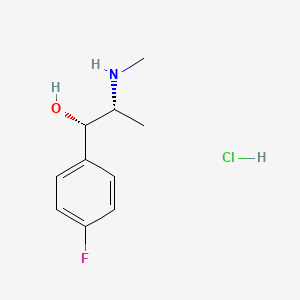
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)

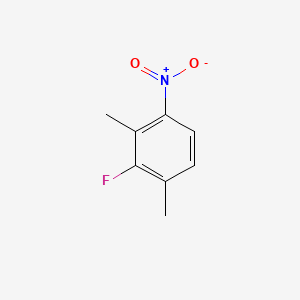
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
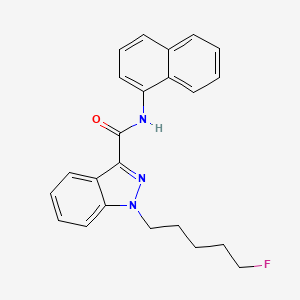
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
